CDK4/6 Biochemical Potency and Selectivity Profile
Palbociclib demonstrates a balanced and highly selective inhibition profile against CDK4 and CDK6, with IC50 values of 11 nM and 16 nM, respectively, and no significant activity against a panel of 36 other protein kinases (IC50 > 10 μM) . In contrast, ribociclib exhibits a stronger preference for CDK4 (IC50 = 10 nM) over CDK6 (IC50 = 39 nM), while abemaciclib is the most potent but least selective, with IC50 values of 2 nM for CDK4 and 10 nM for CDK6, and notable off-target activity against CDK9 (IC50 = 57 nM) [1].
| Evidence Dimension | In vitro kinase inhibition IC50 |
|---|---|
| Target Compound Data | CDK4: 11 nM; CDK6: 16 nM |
| Comparator Or Baseline | Ribociclib: CDK4 10 nM, CDK6 39 nM; Abemaciclib: CDK4 2 nM, CDK6 10 nM, CDK9 57 nM |
| Quantified Difference | Palbociclib CDK4/CDK6 IC50 ratio: 1.3; Ribociclib ratio: 8.0; Abemaciclib ratio: 5.5 |
| Conditions | Cell-free biochemical kinase assays using recombinant proteins. |
Why This Matters
The balanced CDK4/6 inhibition and high selectivity of palbociclib minimize confounding off-target effects in mechanistic studies, ensuring that observed phenotypes are primarily attributable to CDK4/6 pathway modulation.
- [1] Cancer Treatment Reviews. Table 1: Characteristics of key CDK4/6 inhibitors in development. 2016. Retrieved from https://www.cancertreatmentreviews.com/action/showFullTableHTML?isHtml=true&tableId=t0005&pii=S0305-7372(16)00034-7. View Source
